Thiocyanate, fluorine Thiocyanate, fluorine
Brand Name: Vulcanchem
CAS No.: 82153-75-1
VCID: VC19320863
InChI: InChI=1S/CFNS/c2-4-1-3
SMILES:
Molecular Formula: CFNS
Molecular Weight: 77.08 g/mol

Thiocyanate, fluorine

CAS No.: 82153-75-1

Cat. No.: VC19320863

Molecular Formula: CFNS

Molecular Weight: 77.08 g/mol

* For research use only. Not for human or veterinary use.

Thiocyanate, fluorine - 82153-75-1

Specification

CAS No. 82153-75-1
Molecular Formula CFNS
Molecular Weight 77.08 g/mol
IUPAC Name fluoro thiocyanate
Standard InChI InChI=1S/CFNS/c2-4-1-3
Standard InChI Key JAIDNXCWLNECBZ-UHFFFAOYSA-N
Canonical SMILES C(#N)SF

Introduction

Chemical Structure and Design Principles of Fluorinated Thiocyanate Derivatives

Structural Characteristics

Fluorine-containing thiocyanate derivatives, such as 4-(3-fluorophenoxy)phenoxyethyl thiocyanate (2) and 4-(4-fluorophenoxy)phenoxyethyl thiocyanate (3), feature a thiocyanate (-SCN) group linked to an ethyloxy bridge bonded to a fluorinated aromatic ring . The fluorine atom’s electronegativity and small atomic radius enhance the compound’s lipophilicity, as evidenced by the increased log P values (4.71 for 2 and 3 vs. 4.51 for the non-fluorinated lead compound 1), facilitating membrane penetration in parasitic cells .

Synthetic Pathways

The synthesis of 2 and 3 begins with 4-benzyloxyphenol (4), which undergoes a copper-mediated coupling with 3- or 4-fluorophenylboronic acid to yield intermediates 5 or 6 . Catalytic hydrogenation removes the benzyl protecting group, producing phenols 7 or 8, which are then alkylated with 2-bromoethyl tetrahydropyranyl ether to form 9 or 10. Deprotection and tosylation yield alcohols 11 or 12, which are converted to thiocyanates 2 or 3 via nucleophilic displacement with potassium thiocyanate . This modular approach allows precise control over fluorine substitution patterns.

Biological Activity Against Parasitic Protozoa

Inhibition of Trypanosoma cruzi

Compounds 2 and 3 exhibit IC<sub>50</sub> values of 1.74–1.95 μg/mL against T. cruzi epimastigotes and 3.7–4.3 μM against intracellular amastigotes, surpassing the reference drug WC-9 (IC<sub>50</sub> = 2.6 μg/mL and 12.0 μM, respectively) . Fluorine’s electron-withdrawing effects likely enhance target binding to T. cruzi squalene synthase (TcSQS), a key enzyme in ergosterol biosynthesis .

Activity Against Toxoplasma gondii

The fluorinated derivatives also inhibit T. gondii tachyzoites, with 2 and 3 showing IC<sub>50</sub> values of 3.85–15.8 μM, comparable to atovaquone (0.29 μM) . The selectivity index (SI) for 3 exceeds 10, indicating low host cell toxicity .

Table 1: Antiparasitic Activity of Fluorinated Thiocyanate Derivatives

CompoundT. cruzi Epimastigotes IC<sub>50</sub> (μg/mL)T. cruzi Amastigotes IC<sub>50</sub> (μM)T. gondii Tachyzoites IC<sub>50</sub> (μM)
12.612.02.80
21.744.315.8
31.953.73.85
Atovaquone0.29

Physicochemical and Structural Analysis

Spectroscopic Characterization

Infrared (IR) spectra of 2 and 3 show ν(CN) stretches at 2158 cm<sup>−1</sup> and 2169 cm<sup>−1</sup>, confirming thiocyanate group incorporation . <sup>1</sup>H NMR spectra reveal distinct aromatic proton environments influenced by fluorine’s para- or meta-substitution, with coupling constants (J = 5.8–10.4 Hz) reflecting conformational rigidity .

Stability and Log P

The fluorinated compounds demonstrate enhanced metabolic stability over 1, attributed to fluorine’s resistance to oxidative degradation. Partition coefficient (log P) calculations align with observed bioactivity, underscoring the role of lipophilicity in cellular uptake .

Future Directions and Applications

Ongoing research focuses on optimizing fluorine substitution patterns (e.g., difluoro or trifluoro derivatives) and exploring combination therapies with existing antiparasitic agents. Additionally, the thiocyanate moiety’s versatility suggests potential applications in materials science, such as proton-conducting metal-organic frameworks (MOFs), though this remains underexplored .

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